7-Oxabicyclo[2.2.1]hept-5-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95530-78-2 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C6H6O2/c7-5-3-4-1-2-6(5)8-4/h1-2,4,6H,3H2 |
InChI Key |
UOJMBOVGSKPEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C1=O)O2 |
Origin of Product |
United States |
Contextualization Within Bicyclic Heterocyclic Chemistry
7-Oxabicyclo[2.2.1]hept-5-en-2-one, with the chemical formula C₆H₆O₂, belongs to the class of bicyclic heterocyclic compounds. nih.gov Its structure features a bridged bicyclo[2.2.1]heptane (norbornane) framework where an oxygen atom replaces one of the methylene (B1212753) bridges, creating the "oxa" prefix. The presence of a ketone at the C-2 position and a double bond between C-5 and C-6 introduces significant functionality and strain into the molecule, which are key to its synthetic utility.
The 7-oxabicyclo[2.2.1]heptene ring system is a prevalent motif in numerous pharmacologically relevant molecules. researchgate.net These structures, often referred to as oxanorbornenes, serve as conformationally restricted scaffolds. This rigidity is a desirable feature in drug design as it can lead to higher binding affinities and selectivities for biological targets. The development of novel 7-oxabicyclo[2.2.1]heptene sulfonamides with long alkyl chains, for instance, has led to the discovery of potent selective estrogen receptor downregulators (SERDs) for potential use in breast cancer therapy. nih.gov
Significance As a Synthetic Intermediate and Building Block
The true value of 7-Oxabicyclo[2.2.1]hept-5-en-2-one lies in its application as a versatile synthetic intermediate. Its strained double bond and the presence of the oxygen bridge allow for a variety of stereocontrolled transformations, making it a powerful tool in the synthesis of complex natural products and their analogues.
Derivatives of 7-oxabicyclo[2.2.1]hept-5-ene are crucial starting materials for the stereoselective synthesis of a wide array of compounds, including derivatives of shikimic acid, various sugars, and C-nucleosides. nih.govmdpi.com The base-induced opening of the oxygen bridge is a key strategy employed in these synthetic routes. nih.gov Because of their utility in synthesizing sugars and other carbohydrate-related molecules, these compounds are sometimes referred to as "naked sugars." mdpi.comacs.org
The endo form of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a closely related derivative, is a valuable intermediate for several important therapeutic agents. google.com These include the anti-influenza drug GS4104, the antibiotic Validamycin A, and the anti-HIV agent Cyclophellitol (B163102). google.com
The reactivity of the double bond in this compound and its derivatives has been extensively explored. Radical additions to the double bond have been shown to be a facile method for the preparation of key synthetic intermediates, such as the all-cis-Corey lactone, a precursor to prostaglandins. acs.orgdntb.gov.ua Furthermore, radical-mediated phenylselanyl-group transfer reactions allow for the simultaneous introduction of two substituents at the C(5) and C(6) positions. doaj.orgresearchgate.net Ring-opening metathesis cross-metathesis (ROCM) reactions of 7-oxabicyclo[2.2.1]hept-5-ene derivatives have also proven to be a powerful method for the stereoselective construction of substituted tetrahydrofurans, which are common motifs in many biologically active natural products. beilstein-journals.org
Historical Perspectives in Oxabicyclo 2.2.1 Heptene Research
Diels-Alder Cycloadditions in Core Structure Formation
The formation of the 7-oxabicyclo[2.2.1]hept-5-ene skeleton relies heavily on the [4+2] cycloaddition between a diene and a dienophile. However, the reaction involving furan, a common diene precursor for this scaffold, presents unique challenges. Furan's aromatic character leads to lower reactivity and a tendency for the product to undergo a retro-Diels-Alder reaction, often resulting in low yields and poor selectivity. tohoku.ac.jpmdpi.com To overcome these hurdles, various strategies have been developed, including the use of highly reactive dienophiles, Lewis acid catalysis, and high-pressure conditions. tohoku.ac.jp
Furan as the Diene Component
Furan and its derivatives are the cornerstone dienes for synthesizing the 7-oxabicyclo[2.2.1]heptane framework. researchgate.netrsc.org The Diels-Alder reaction of furan with various dienophiles, such as maleic anhydride (B1165640) or acrylic acid derivatives, leads to the formation of the desired oxanorbornene products. zbaqchem.comgoogle.com However, the inherent stability of furan makes it a less reactive diene compared to counterparts like cyclopentadiene. rsc.org This necessitates the use of activating conditions or more reactive dienophiles to achieve efficient cycloaddition. The reaction is often reversible, and the thermodynamic stability of the starting materials can lead to low equilibrium concentrations of the adduct. nih.gov
Asymmetric Synthesis via Chiral Dienophiles
The synthesis of enantiomerically pure this compound derivatives is of significant interest for the preparation of chiral natural products. researchgate.net Asymmetric Diels-Alder reactions provide a direct route to these chiral molecules. This is often achieved by employing chiral dienophiles, which can be prepared by attaching a chiral auxiliary to an achiral dienophile precursor.
Lewis acids play a crucial role in enhancing the rate and selectivity of Diels-Alder reactions. nih.gov They coordinate to the dienophile, lowering its LUMO energy and thereby accelerating the reaction with the diene. nih.gov In the context of synthesizing this compound derivatives, Lewis acids like hafnium tetrachloride (HfCl₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) have proven effective.
Hafnium tetrachloride (HfCl₄): HfCl₄ has been identified as a suitable Lewis acid to promote the Diels-Alder reaction between furan and α,β-unsaturated esters. tohoku.ac.jpnih.gov A key advantage of using HfCl₄ is its ability to act as a true catalyst, allowing the reaction to proceed at low temperatures even with an excess of furan. tohoku.ac.jp This low-temperature condition is critical for preventing the isomerization of the initially formed endo adduct to the more stable exo isomer, thus leading to high endo selectivity. tohoku.ac.jp For instance, the reaction of furan with diethyl maleate (B1232345) in the presence of a catalytic amount (20 mol%) of HfCl₄ at 0°C afforded the Diels-Alder adducts in 88% yield with high endo/exo selectivity. tohoku.ac.jp
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): BF₃·OEt₂ is another commonly used Lewis acid catalyst in Diels-Alder reactions. rsc.org It has been shown to be an effective catalyst for the reaction of furan with methyl acrylate (B77674). tohoku.ac.jp However, its effectiveness can be substrate-dependent, sometimes showing poor promotion for other dienophiles. tohoku.ac.jp The use of BF₃·OEt₂ can significantly influence the regioselectivity in reactions with unsymmetrical dienes. rsc.org
The table below summarizes the effect of different Lewis acids on a model Diels-Alder reaction.
| Lewis Acid | Dienophile | Conditions | Yield (%) | Endo/Exo Ratio |
| HfCl₄ (20 mol%) | Diethyl maleate | 0°C, Et₂O | 88 | High |
| HfCl₄ (catalytic) | Dimethyl maleate | -78°C, 17h, Et₂O | 65 | 67/33 |
| BF₃·OEt₂ | Methyl acrylate | Not specified | Good | Not specified |
Data compiled from multiple research findings. tohoku.ac.jp
Chiral auxiliaries are organic moieties that can be temporarily attached to a substrate to direct a chemical reaction in a stereoselective manner. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.
Corey's Chiral Auxiliary: The use of chiral auxiliaries developed by E.J. Corey and his group has been instrumental in asymmetric synthesis. For instance, (–)-8-phenylmenthol, derived from (–)-pulegone, serves as an effective chiral auxiliary for acrylate dienophiles in Diels-Alder reactions. harvard.edu The endo-selective cycloaddition is proposed to occur from the less sterically hindered face of the acrylate-Lewis acid complex. A favorable π-stacking interaction between the phenyl group of the auxiliary and the dienophile is believed to enhance the stereoselectivity. harvard.edu
3-(2-pyridylsulphinyl)acrylates: The asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives has been successfully achieved through the highly diastereoselective Diels-Alder reaction of (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates with furan. rsc.org This method represents an efficient route to enantiomerically enriched oxabicyclic compounds. rsc.org
The following table showcases the diastereoselectivity achieved with different chiral auxiliaries.
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Excess (%) |
| (–)-8-phenylmenthol | Cyclopentadiene | Acrylate | 97 |
| 3-(2-pyridylsulphinyl)acrylates | Furan | Acrylate | High |
Data based on published research. harvard.edursc.org
Regioselective Diels-Alder Reactions
When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can lead to the formation of regioisomers. Controlling the regioselectivity is a key challenge in synthesis. A notable example is the highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl-3-bromo-propiolate. mdpi.comnih.gov This reaction serves as the initial step in an efficient synthesis of methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate. mdpi.comnih.gov Theoretical studies using DFT calculations have been employed to understand the mechanism and regioselectivity of such reactions, confirming that the cycloaddition proceeds in a single, asynchronous step. researchgate.netresearchgate.netresearch-nexus.net
High-Pressure Diels-Alder Reactions
Applying high pressure is a powerful technique to promote Diels-Alder reactions, particularly those that are sluggish at atmospheric pressure due to low reactivity or unfavorable equilibria. tohoku.ac.jpgoogle.com High pressure can accelerate the reaction rate and often improves the yield and selectivity of the cycloaddition. researchgate.netresearchgate.net For example, asymmetric Diels-Alder reactions between furan and chiral (E)-1,2-dideoxy-1-nitroalkenes have been successfully carried out under high pressure (13 kbar) at room temperature, yielding the desired cycloadducts quantitatively. researchgate.net This methodology has been instrumental in the synthesis of various chiral 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.netacs.org
Radical-Mediated Synthetic Routes
Radical reactions offer a powerful tool for the functionalization of the this compound system, enabling the introduction of substituents with a high degree of regio- and stereocontrol.
Radical Additions to the this compound Scaffold
The addition of radicals to the double bond of this compound provides a direct method for carbon-carbon bond formation. For instance, the regioselective addition of a malonyl radical to this compound has been utilized as a key step in the synthesis of all-cis-Corey lactone, an important intermediate for prostaglandin (B15479496) synthesis. acs.org This approach highlights the utility of radical additions for introducing carbon-based functionalities to the bicyclic core. acs.org The electrophilic nature of certain radicals, such as the trichloromethyl radical, ensures high regioselectivity in their addition to the scaffold. acs.org
Phenylselanyl-Group Transfer Reactions for Concurrent Substituent Introduction
A significant advancement in the functionalization of the this compound framework involves radical-mediated phenylselanyl-group transfer reactions. researchgate.netdoaj.orgchimia.ch This one-step procedure allows for the simultaneous introduction of two substituents at the C(6)-endo- and C(5)-exo-positions. researchgate.netdoaj.orgchimia.ch The key steps in this process are a radical addition to a silyl (B83357) ketene (B1206846) acetal (B89532) derived from the parent ketone, followed by the cyclization of a 1-alkoxy-substituted ester radical. researchgate.netdoaj.orgchimia.ch
The reaction of (±)-7-oxabicyclo[2.2.1]hept-5-en-2-one is initiated by its conversion to a silyl ketene acetal. Irradiation of this intermediate in the presence of dimethyl (phenylselanyl)propanedioate in benzene (B151609) leads to the formation of the desired disubstituted product in good yield. chimia.ch The phenylselanyl group's slow transfer rate is advantageous, particularly when a subsequent rearrangement of the radical intermediate is desired. chimia.ch The synthetic utility of the phenylselanyl group is further demonstrated by its retention in the final product, offering opportunities for further functionalization. chimia.ch
Stereocontrolled Functionalization at C(6)-endo- and C(5)-exo-positions
The radical-mediated phenylselanyl-group transfer reactions exhibit a high degree of stereocontrol, leading to the specific formation of C(6)-endo- and C(5)-exo-substituted derivatives. researchgate.netdoaj.orgchimia.ch This stereochemical outcome is a direct consequence of the reaction mechanism, which involves a radical cascade. chimia.ch The ability to introduce substituents in a stereodefined manner is of great importance for the synthesis of complex target molecules where precise stereochemistry is crucial for biological activity. chimia.ch This methodology provides a powerful tool for creating specific stereoisomers of functionalized 7-oxabicyclo[2.2.1]heptane derivatives.
Other Advanced Synthetic Strategies
Beyond radical-mediated routes, other advanced synthetic methodologies have been developed to access enantiomerically pure forms of this compound and to further elaborate its versatile scaffold.
Resolution of Racemic this compound via Chiral Aminals
A high-yielding resolution of racemic this compound can be achieved through the formation of cyclic aminals. epfl.ch This method utilizes a chiral auxiliary, (R,R)-1,2-diphenylethylenediamine, to react with the racemic ketone, leading to the formation of diastereomeric aminals that can be separated. researchgate.net This strategy provides access to the enantiomerically pure forms of the parent ketone, which are essential starting materials for asymmetric synthesis. acs.org
Derivatization of 7-Oxabicyclo[2.2.1]hept-5-en-2-yl Scaffolds
The 7-oxabicyclo[2.2.1]hept-5-en-2-yl scaffold is a versatile platform for the synthesis of a wide range of derivatives. nih.gov The inherent strain and reactivity of the bicyclic system allow for various transformations. For example, the base-induced opening of the oxygen bridge is a common strategy employed in the stereoselective synthesis of shikimic acid derivatives and other natural products. mdpi.com The scaffold has also been utilized in the synthesis of SF₅- and CF₃-substituted aromatic compounds through radical addition reactions followed by dehydrohalogenation and aromatization. rsc.org Furthermore, the derivatization of this scaffold has been explored in the context of developing new cancer treatments, highlighting its importance in medicinal chemistry. nih.gov
Ring-Opening Reactions
The relief of ring strain is a significant thermodynamic driving force for the reactions of 7-oxabicyclo[2.2.1]heptene systems. nih.gov This stored energy facilitates reactions that lead to more stable, less strained structures.
The oxygen bridge in 7-oxabicyclo[2.2.1]hept-5-ene derivatives is susceptible to cleavage under basic conditions. This transformation has been utilized as a key step in the stereoselective synthesis of various natural products and their derivatives, such as shikimic acid. mdpi.com The reaction proceeds via the opening of the oxygen bridge to yield highly functionalized cyclohexene (B86901) or cyclohexane (B81311) derivatives. These compounds, often referred to as "naked sugars," are versatile starting materials for the synthesis of a wide array of molecules, including sugars and C-nucleosides. mdpi.com
For instance, the treatment of 7-oxabicyclo[2.2.1]hept-5-ene derivatives with a base like sodium bicarbonate can induce the opening of the oxygen bridge. mdpi.com This strategy has proven effective in the synthesis of complex molecules where stereochemical control is crucial.
Ring-Opening Cross Metathesis (ROCM) is a powerful tool for the transformation of strained cyclic olefins like this compound derivatives. caltech.edu This reaction involves the cleavage of the double bond within the bicyclic system and the simultaneous formation of new double bonds with a partner olefin, known as the cross-olefine. beilstein-journals.orgnih.gov The result is a ring-opened product with newly installed functional groups and stereocenters. beilstein-journals.org This methodology is particularly valuable for the synthesis of substituted tetrahydrofurans, which are common structural motifs in many biologically active natural products. caltech.edubeilstein-journals.org
The general success of ROCM reactions relies on the use of highly strained substrates, with 7-oxanorbornenes being excellent candidates for this transformation. nih.gov A competing reaction, ring-opening metathesis polymerization (ROMP), can sometimes be minimized by conducting the reaction at high dilution. beilstein-journals.orgresearchgate.net
The stereochemistry of the newly formed double bond in the ROCM product, specifically the E/Z selectivity, is a critical aspect of these reactions. beilstein-journals.org This selectivity is influenced by several factors, including the structure of the substrate, the nature of the cross-olefin, and, most importantly, the choice of the ruthenium alkylidene catalyst. beilstein-journals.orguni-stuttgart.de
Different generations of Grubbs' catalysts and other ruthenium-based catalysts exhibit varying degrees of stereoselectivity. beilstein-journals.org For example, in the ROCM of 2-cyano-7-oxanorbornenes with allyl alcohol or allyl acetate (B1210297), the E/Z ratio of the resulting tetrahydrofuran (B95107) products was found to be dependent on the specific ruthenium catalyst employed. beilstein-journals.org The determination of the E/Z geometry of the double bonds is typically accomplished through the analysis of coupling constants in 1H NMR spectroscopy. beilstein-journals.org
Table 1: Influence of Ruthenium Catalyst on E/Z Selectivity in ROCM This table is representative and based on findings from the literature. Actual results may vary.
| Catalyst | Substrate | Cross-Olefin | Major Isomer | Reference |
|---|---|---|---|---|
| Grubbs' 1st Gen. | 2-cyano-7-oxanorbornene | Allyl Acetate | Z | beilstein-journals.org |
| Grubbs' 2nd Gen. | 2-cyano-7-oxanorbornene | Allyl Acetate | E | beilstein-journals.org |
| Hoveyda-Grubbs' 2nd Gen. | 2-cyano-7-oxanorbornene | Allyl Alcohol | Z | beilstein-journals.org |
Besides stereoselectivity, chemo- and regioselectivity are also crucial considerations in the ROCM of substituted 7-oxabicyclo[2.2.1]heptene systems. beilstein-journals.org
Chemoselectivity refers to the competition between ROCM and ring-opening metathesis polymerization (ROMP). The outcome can be influenced by reaction conditions such as substrate concentration and the nature of the catalyst. beilstein-journals.orgresearchgate.net
Regioselectivity arises when the substituted 7-oxanorbornene can react to form two different regioisomeric products. beilstein-journals.org For instance, in the ROCM of 2-substituted 7-oxanorbornenes, the incoming olefin can add in two different orientations, leading to 1,2- or 1,3-disubstituted tetrahydrofuran products. beilstein-journals.orgresearchgate.net This regioselectivity is largely dependent on the substrate, particularly the steric and electronic nature of the substituent on the bicyclic ring. beilstein-journals.org For example, the ROCM of a 2-tosyl substituted 7-oxanorbornene was reported to be completely regioselective. beilstein-journals.orgresearchgate.net The steric hindrance of the substituent can favor the formation of one regioisomer over the other. beilstein-journals.org
A variety of commercially available ruthenium alkylidene catalysts, often referred to as Grubbs' catalysts, are commonly employed to promote ROCM reactions of 7-oxabicyclo[2.2.1]heptene derivatives. beilstein-journals.orgmolaid.com These catalysts are known for their functional group tolerance and activity. The choice of catalyst can significantly impact the efficiency and selectivity of the reaction.
The general mechanism involves the cycloaddition of the ruthenium carbene to the double bond of the 7-oxanorbornene, forming a metallacyclobutane intermediate. beilstein-journals.org This intermediate then undergoes a retro-cycloaddition to release the ring-opened product and regenerate a ruthenium carbene, which continues the catalytic cycle. The steric and electronic properties of the ligands on the ruthenium center play a crucial role in determining the catalyst's activity and selectivity. beilstein-journals.org
The significant ring strain inherent in the 7-oxabicyclo[2.2.1]heptene framework is a key factor driving its chemical transformations. nih.gov This strain arises from the geometric constraints of the bicyclic system, including bond angle distortion and eclipsing interactions. The release of this strain provides a thermodynamic driving force for reactions that lead to the formation of more stable, less constrained products, such as ring-opening reactions. nih.govresearchgate.net
The parent furan Diels-Alder adduct, 7-oxabicyclo[2.2.1]hept-2-ene, is surprisingly stable and can be isolated by distillation, a temperature at which many substituted derivatives would undergo retro-Diels-Alder reaction. nih.gov However, the introduction of substituents can further influence the ring strain and reactivity. The cleavage of the ether bridge in the oxabicycle is a common strategy that takes advantage of this ring strain release to access diverse molecular architectures. nih.gov
Acid-Mediated Ring-Opening Processes
Acid-catalyzed ring-opening reactions of this compound and its derivatives are a key method for the synthesis of substituted cyclohexanes and other carbocyclic structures. The reaction is initiated by the protonation of the ether oxygen, which activates the C1-O and C4-O bonds for cleavage. The regioselectivity of the ring-opening is influenced by the substituents on the bicyclic system.
In the case of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene derivatives, acid-catalyzed ring-opening with alcohol nucleophiles leads to the cleavage of the C–O bond, a departure from the more commonly observed N–O bond cleavage. beilstein-journals.org This process is facilitated by acid catalysts like pyridinium (B92312) p-toluenesulfonate, which promote the formation of ring-opened products in moderate yields. beilstein-journals.org The stereochemistry of this transformation suggests an SN2-like mechanism, where the nucleophile attacks from the side opposite to the leaving group. beilstein-journals.org
Cycloaddition Reactions
The double bond in the this compound system is amenable to various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic architectures.
The reaction of this compound derivatives with 1,3-dipoles, such as acetonitrile (B52724) oxide, leads to the formation of isoxazoline-fused polycyclic compounds. acs.org These reactions are a subset of 1,3-dipolar cycloadditions, which are highly efficient in creating multiple stereocenters in a single step. unimib.it The mechanism of these reactions has been studied using computational methods, such as Density Functional Theory (DFT) and Bonding Evolution Theory (BET), to understand the electronic rearrangements and the factors governing selectivity. nih.govacs.org
The cycloaddition of acetonitrile oxide to substituted 7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives can proceed through four different reaction channels, resulting from syn and anti attacks and para and meta regioisomeric approaches. nih.govacs.org Computational studies have shown that the formation of the C-C bond generally precedes the formation of the C-O bond. acs.org The presence of substituents on the bicyclic system can influence the preferred reaction pathway, with steric interactions playing a significant role in determining the diastereoselectivity. orcid.org
| Reactant 1 | Reactant 2 | Product(s) | Key Findings |
| Acetonitrile oxide | (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives | Isoxazoline-fused polycyclic compounds | Four possible reaction channels (syn/anti and para/meta). C-C bond formation occurs before C-O bond formation. nih.govacs.org |
Ruthenium catalysts can promote the [2+2] cycloaddition of the double bond in this compound systems with unsymmetrical alkynes. researchgate.netgrafiati.com These reactions can yield cyclobutane-fused bicyclic products. However, the regioselectivity with unsymmetrical alkynes can be modest, often leading to a mixture of regioisomers. researchgate.net DFT studies have been employed to understand the reaction mechanism and the factors influencing the chemoselectivity between [2+2] and other cycloaddition pathways, such as the homo Diels-Alder [2+2+2] cycloaddition. nih.gov
| Catalyst | Reactants | Product Type | Yield | Regioselectivity |
| Ruthenium complex | 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and unsymmetrical alkynes | [2+2] cycloadducts | Up to 90% | Modest |
1,3-Dipolar Rearrangements (e.g., with Acetonitrile Oxide)
Radical Cascade Reactions
Radical-mediated reactions provide a powerful method for the functionalization of this compound. Radical additions to the double bond can be highly regioselective, with electrophilic radicals preferentially adding to the C(5) position. dntb.gov.ua This selectivity can be influenced by the presence of Lewis acids. dntb.gov.ua Radical cascade reactions, initiated by the addition of a radical to the double bond, can lead to the formation of complex polycyclic structures through a series of intramolecular cyclizations. chimia.ch For instance, radical-mediated phenylselanyl-group transfer reactions have been utilized to introduce substituents at both the C(6)-endo and C(5)-exo positions simultaneously. doaj.orgresearchgate.net
| Reaction Type | Reactants | Key Features |
| Radical addition | This compound and electrophilic radicals | Preferential addition at C(5). dntb.gov.ua |
| Radical phenylselanyl-group transfer | This compound derivatives and silyl ketene acetal | Simultaneous introduction of substituents at C(6)-endo and C(5)-exo positions. chimia.chdoaj.orgresearchgate.net |
Stereoselective and Regioselective Additions to Electrophiles
The addition of electrophiles to the double bond of this compound and its derivatives is a fundamental transformation that often proceeds with high stereo- and regioselectivity. The outcome of these additions is controlled by the electronic nature of the substituents on the bicyclic system. documentsdelivered.comdocumentsdelivered.com For example, the addition of sulfenyl chlorides to this compound results in the formation of adducts where the chloride substituent is located at the C(6) position with an endo configuration. documentsdelivered.comresearchgate.net This is in contrast to the regioselectivity observed with other substituted 7-oxabicyclo[2.2.1]heptene derivatives. documentsdelivered.comresearchgate.net This predictable stereo- and regiochemical control is valuable for the synthesis of complex, stereocontrolled molecules. documentsdelivered.comresearchgate.net
| Electrophile | Substrate | Product | Regio- and Stereoselectivity |
| Benzeneselenenyl chloride, 2-nitrobenzenesulfenyl chloride, 2,4-dinitrobenzenesulfenyl chloride | This compound | Adducts with chloride at C(6) | Endo chloride at C(6). documentsdelivered.comresearchgate.net |
| Benzeneselenenyl chloride, 2-nitrobenzenesulfenyl chloride, 2,4-dinitrobenzenesulfenyl chloride | 2-endo-acetoxy-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carbonitrile | Adducts with chloride at C(5) | Endo chloride at C(5). documentsdelivered.comresearchgate.net |
Rearrangement Reactions
Rearrangement reactions represent a pivotal class of transformations for the this compound framework, enabling access to structurally diverse and complex molecular architectures. These reactions proceed through intramolecular shifts of atoms or groups, often leading to ring expansion or contraction, and are instrumental in the synthesis of novel heterocyclic systems.
Demjanov and Tiffeneau-Demjanov One-Carbon Ring Enlargements
The Demjanov and Tiffeneau-Demjanov rearrangements are classical methods for the one-carbon ring expansion of cyclic systems, and have been successfully applied to derivatives of the 7-oxabicyclo[2.2.1]heptane nucleus. These reactions typically involve the diazotization of a primary aminomethyl group, leading to a reactive diazonium species that undergoes rearrangement with concomitant loss of nitrogen gas.
Research into the nitrosation of 2-aminomethyl-7-oxabicyclo[2.2.1]hept-5-ene derivatives has demonstrated the feasibility of these ring-enlarging transformations. researchgate.netepa.gov The stereochemistry of the aminomethyl substituent plays a crucial role in directing the reaction pathway. For instance, the nitrosation of 7-oxabicyclo[2.2.1]hept-5-en-2-endo-ylmethylamine reportedly yields a 1:1 mixture of 7-oxabicyclo[3.2.1]oct-6-en-2-ols and 8-oxabicyclo[3.2.1]oct-3-en-2-ols. researchgate.netepa.gov In contrast, the corresponding 2-exo-ylmethylamine derivative primarily affords the unrearranged 7-oxabicyclo[2.2.1]hept-5-en-2-exo-methanol upon nitrosation. researchgate.netepa.gov
The Tiffeneau-Demjanov rearrangement, an extension of the Demjanov reaction, has been investigated for 2-aminomethyl-7-oxabicyclo[2.2.1]heptan-2-ol systems. The nitrosation of 2-exo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol and its 2-endo-aminomethyl counterpart leads to mixtures of the ring-expanded ketones, 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]oct-6-en-3-one. researchgate.netepa.gov Notably, the presence of the 7-oxa bridge has been found to enhance the preference for the migration of the C(3) methylene (B1212753) group over the C(1) methine group when compared to analogous bicyclo[2.2.1]heptane systems. epa.gov A significant preference for the formation of 8-oxabicyclo[3.2.1]oct-6-en-2-one (a 12:1 ratio) was observed in the case of the 2-endo-aminomethyl alcohol derivative. researchgate.netepa.gov
These findings are summarized in the table below, illustrating the influence of substrate stereochemistry on the product distribution in Tiffeneau-Demjanov ring expansions.
Table 1: Product Ratios in the Tiffeneau-Demjanov Rearrangement of 2-Aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol Derivatives
| Starting Material | Product 1 | Product 2 | Product Ratio (Product 1 : Product 2) |
|---|---|---|---|
| 2-exo-Aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol | 8-Oxabicyclo[3.2.1]oct-6-en-2-one | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | Mixture |
Data sourced from references researchgate.netepa.gov.
Wagner-Meerwein Rearrangement in Related Azabicyclic Systems
The Wagner-Meerwein rearrangement is a carbocation-mediated 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org While direct examples involving this compound itself are not the primary focus here, the study of this rearrangement in structurally related azabicyclic systems provides valuable insights into the potential reactivity of such bridged frameworks.
In the context of azabicyclic compounds, which are nitrogen-containing analogues, Wagner-Meerwein-type rearrangements have been utilized to construct complex polycyclic structures. For instance, a rhodium-catalyzed C-H activation has been coupled with a Wagner-Meerwein-type rearrangement in the reaction of N-phenoxyacetamide with 7-azabenzonorbornadiene, yielding bridged polycyclic molecules that are otherwise difficult to access. researchgate.net
Furthermore, radical-induced rearrangements in 7-azabicyclo[2.2.1]heptadiene systems can lead to the formation of 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net These transformations, while not classic Wagner-Meerwein rearrangements, underscore the propensity of bridged bicyclic systems to undergo skeletal reorganization. The study of such rearrangements is crucial for the development of synthetic routes to novel azaheterocycles. wikipedia.org
The table below presents examples of Wagner-Meerwein and related rearrangements in azabicyclic systems, highlighting the transformation from a starting bicyclic framework to a rearranged product.
Table 2: Examples of Wagner-Meerwein and Related Rearrangements in Azabicyclic Systems
| Starting System | Reaction Conditions | Rearranged Product |
|---|---|---|
| N-phenoxyacetamide and 7-azabenzonorbornadiene | Cp*Rh(III) catalysis | Bridged polycyclic molecules |
Data sourced from reference researchgate.net.
Mechanistic Investigations and Theoretical Studies
Bonding Evolution Theory (BET) Analysis of Reaction Mechanisms
While specific Bonding Evolution Theory (BET) analyses for reactions directly involving 7-oxabicyclo[2.2.1]hept-5-en-2-one are not extensively detailed in the provided results, the principles of BET are highly relevant to understanding its reactivity. BET provides a framework for analyzing the step-by-step changes in electron density during a chemical reaction, offering a deeper understanding of bond formation and cleavage. For instance, in cycloaddition reactions, a key transformation for this molecule, BET could be employed to dissect the concerted versus stepwise nature of the process. It would allow for the visualization of the electronic reorganization as the diene and dienophile approach each other, identifying the points at which new covalent bonds begin to form.
Computational Chemistry Approaches to Elucidating Reaction Pathways
Computational chemistry, particularly through quantum chemical simulations, is a powerful tool for mapping the reaction pathways of this compound. Density Functional Theory (DFT) calculations are frequently used to model reaction mechanisms, providing insights into intermediates and energy barriers. For example, in the context of cycloaddition reactions, computational models can predict the regio- and stereoselectivity by comparing the activation energies of different possible pathways. sci-hub.se These simulations can trace the entire reaction coordinate, from reactants to products, and identify the high-energy transition states that govern the reaction rate.
One of the fundamental reactions of this bicyclic ketone is the Diels-Alder reaction, often used in its synthesis from furan (B31954). sci-hub.seresearchgate.net Computational studies of Diels-Alder reactions involving similar oxabicyclic systems have explored the nature of the transition state, which can range from a synchronous, one-step mechanism to a concerted but two-stage process. mdpi.com The diradicaloid character of non-symmetrical transition states in pericyclic reactions is another area where computational analysis provides valuable insights. mdpi.com
Electron Density Analysis in Covalent Bond Formation and Cleavage
The analysis of electron density provides a quantitative picture of bonding changes during a reaction. The development of the Colle-Salvetti correlation-energy formula into a functional of the electron density has been a significant advancement in this area. sci-hub.se For this compound, examining the electron density distribution helps in understanding the electronic effects of the oxygen bridge and the carbonyl group on the reactivity of the double bond.
In electrophilic additions to the alkene moiety, the regioselectivity is influenced by the stability of the resulting carbocation intermediates. Quantum mechanical calculations have shown that the stability of such intermediates is governed by hyperconjugation, which involves the interaction of the electron density of adjacent bonds. mdpi.com The Frontier Molecular Orbital (FMO) theory is another critical tool that utilizes electron density concepts to predict reactivity. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, FMO theory can explain the observed chemo-, regio-, and stereoselectivity of reactions like cycloadditions. mdpi.comresearchgate.net
Transition State Analysis and Energetics
The characterization of transition states is central to understanding reaction mechanisms and predicting reaction rates. Computational methods allow for the optimization of transition state geometries and the calculation of their corresponding energies. sci-hub.se For intramolecular Diels-Alder reactions leading to oxabicyclo compounds, the optimized geometries of transition states, along with interatomic distances and Wiberg bond indices, have been calculated. sci-hub.se
The energetics of these transition states determine the feasibility and outcome of a reaction. For instance, in a study of an intramolecular Diels-Alder reaction, the energy profile associated with the more favorable transition state was elucidated, showing the variations in distances between the interacting atoms as the reaction progresses. sci-hub.se The diradicaloid model, particularly for Diels-Alder reactions, leverages thermochemical data to estimate the stability of transition states and predict reaction outcomes. mdpi.com
| Reaction Type | Computational Method | Key Findings |
| Intramolecular Diels-Alder | M06-2X/6–311 + G(d, p) | Optimized transition state geometries and interatomic distances determined. sci-hub.se |
| Electrophilic Addition | Quantum Mechanical Calculations | Stability of carbocation intermediates explained by hyperconjugation. mdpi.com |
| Cycloaddition | Frontier Molecular Orbital (FMO) Theory | Predicts stereochemistry and aromatic character of transition states. mdpi.com |
Stereochemical Control and Selectivity in 7 Oxabicyclo 2.2.1 Hept 5 En 2 One Chemistry
Diastereoselectivity in Diels-Alder Cycloadditions
The Diels-Alder reaction is a cornerstone for the synthesis of the 7-oxabicyclo[2.2.1]heptane skeleton. The reaction of furan (B31954) with various dienophiles often exhibits high diastereoselectivity, which is influenced by the nature of the dienophile, solvent, and catalyst. For instance, the reaction between cyclopentadiene and acyclic α,β-unsaturated ketones can proceed with high diastereo- and enantioselectivity in the presence of a suitable catalyst. acs.org The inherent facial selectivity of the bicyclic system directs incoming reagents to the less sterically hindered face, leading to the preferential formation of one diastereomer. The stereochemical outcome of subsequent reactions on the bicyclic core is also highly dependent on the existing stereocenters established during the initial cycloaddition.
Enantioselective Synthesis and Derivatization
The synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives is crucial for their application as chiral building blocks. Both catalyst-controlled and substrate-controlled methods have been successfully employed.
One prominent method involves the use of chiral Lewis acid catalysts in the Diels-Alder reaction. For example, allo-threonine-derived O-acyl-B-phenyl-oxazaborolidinones have proven to be effective catalysts for the reaction of simple acyclic enone dienophiles with furan, yielding the corresponding this compound adducts in high enantiomeric excess (76-98% ee). acs.org
Another powerful strategy is the enzymatic kinetic resolution of racemic mixtures of 7-oxabicyclo[2.2.1]heptene derivatives. semanticscholar.org Lipase-catalyzed enantioselective acetylation and deacetylation routes have been investigated to prepare 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene skeletons in enantiopure form. semanticscholar.org Furthermore, Baeyer-Villiger monooxygenases (BVMOs) can be used for the enantioselective oxidation of prochiral bicyclic ketones, leading to the formation of chiral lactones. rug.nl For instance, the oxidation of racemic this compound catalyzed by cyclohexanone monooxygenase from Xanthobacter sp. ZL5 (CHMOXantho) can produce chiral lactones. rug.nl
| Method | Catalyst/Enzyme | Substrates | Outcome | Enantiomeric Excess (ee) |
| Asymmetric Diels-Alder | Oxazaborolidinone (OXB) | Acyclic enones + Furan | Chiral this compound derivatives | 76-98% acs.org |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica B) | Racemic 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-enes | Enantiopure alcohols and acetates | High (specific values vary) semanticscholar.org |
| Biocatalytic Oxidation | Cyclohexanone Monooxygenase (CHMO) | Prochiral/Racemic bicyclic ketones | Chiral lactones | High (specific values vary) rug.nl |
Endo/Exo Selectivity in Cycloadditions and Functionalizations
The endo/exo selectivity is a critical feature of cycloaddition reactions forming the 7-oxabicyclo[2.2.1]heptene framework and subsequent functionalization reactions. In the Diels-Alder reaction between furan and various dienophiles, the formation of the endo or exo isomer is governed by a combination of kinetic and thermodynamic factors, including secondary orbital interactions, steric hindrance, and reaction conditions.
While the Diels-Alder reaction often favors the kinetically controlled endo product, the selectivity can be influenced by the solvent. For example, water-based Diels-Alder reactions have been observed to proceed with higher endo/exo selectivities compared to those in organic solvents. academie-sciences.fr For the reaction of methyl vinyl ketone with cyclopentadiene, the endo/exo ratio was found to be 20 in water, compared to 10 in methanol and 7 in n-butanol. academie-sciences.fr
Subsequent functionalizations of the double bond also exhibit high stereoselectivity. For example, [3+2] cycloaddition reactions of azides to strained bicyclic alkenes related to the 7-oxabicyclo[2.2.1]heptene system show a strong preference for attack from the exo face. nih.gov Similarly, radical-mediated additions can be designed to introduce substituents at the C(5) and C(6) positions with specific endo and exo stereochemistry. chimia.chchimia.ch This control is attributed to the steric shielding of the endo face by the bicyclic structure, directing the approach of the radical to the more accessible exo face. chimia.chchimia.ch
| Reaction Type | Reagents | Key Factor | Observed Selectivity |
| Diels-Alder Cycloaddition | Furan + Dienophiles | Solvent (e.g., water) | Enhanced endo selectivity academie-sciences.fr |
| [3+2] Cycloaddition | Bicyclic alkene + Azides | Steric hindrance | High exo specificity nih.gov |
| Radical Addition | This compound derivative + Radical precursor | Steric hindrance | Introduction of C(5)-exo and C(6)-endo substituents chimia.chchimia.ch |
Regioselectivity in Ring-Opening and Addition Reactions
The regioselectivity of reactions involving the this compound core is highly dependent on the nature of the substituents and the reaction conditions. This is particularly evident in ring-opening cross-metathesis (ROCM) and electrophilic addition reactions.
In ROCM reactions of substituted 7-oxanorbornenes, the regioselectivity is largely substrate-dependent. beilstein-journals.org For instance, the ROCM of 2-tosyl substituted 7-oxanorbornene was found to be completely regioselective. beilstein-journals.org The stereochemistry of the substituent (endo vs. exo) can significantly influence the ratio of the resulting regioisomeric products. An endo-substituted substrate may yield a single regioisomer, while the corresponding exo substrate can produce a mixture of products. beilstein-journals.org
Electrophilic additions to the double bond are also subject to regiocontrol, which can be dictated by remote substituents on the bicyclic framework. acs.org The electronic properties of a substituent at the C(2) position can influence the polarization of the double bond, thereby directing the attack of the electrophile to either the C(5) or C(6) position. mdpi.com For example, the regioselectivity of electrophilic additions to the alkene moiety of bicyclo[2.2.1]hept-5-en-2-one is opposite to that of its cyanoacetate precursors, a phenomenon explained by the differing electronic effects of the carbonyl and cyanoacetate groups. mdpi.com
Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes
Chiral auxiliaries and catalysts are instrumental in controlling the stereochemical outcome of reactions involving this compound. Chiral auxiliaries function by being temporarily incorporated into a substrate, where they create a sterically biased environment that directs the approach of reagents to one face of the molecule. google.com After the reaction, the auxiliary can be removed, yielding a stereochemically enriched product. This strategy has been applied to various transformations, including cycloadditions and conjugate additions. google.com
Lewis acid catalysts play a dual role in many reactions. They can activate the substrate towards reaction and, if chiral, can induce high levels of stereoselectivity. nih.gov As previously mentioned, chiral oxazaborolidinone Lewis acids are highly effective in catalyzing enantioselective Diels-Alder reactions to form the 7-oxabicyclo[2.2.1]heptene core. acs.org The catalyst complexes with the dienophile, creating a chiral environment that differentiates the two enantiotopic faces of the diene or dienophile, leading to the preferential formation of one enantiomer. acs.org The steric and electronic properties of the catalyst are crucial in determining the degree and sense of the induced chirality.
Advanced Applications in Organic Synthesis and Materials Science
Synthesis of Complex Molecular Architectures and Natural Product Analogs
The inherent strain and functionality of 7-oxabicyclo[2.2.1]hept-5-en-2-one and its derivatives provide a powerful platform for the stereocontrolled synthesis of diverse and biologically significant molecules.
"Naked Sugars" as Precursors for Sugars and C-Nucleosides
Optically pure derivatives of this compound are often referred to as "naked sugars." thieme-connect.comscispace.com These chirons offer significant advantages over traditional carbohydrate starting materials. thieme-connect.com Since both enantiomeric forms of these "naked sugars" can be readily prepared, they provide access to both D- and L-series of target molecules with equal ease. thieme-connect.com This duality is a powerful tool in asymmetric synthesis. The sequential and highly stereoselective functionalization at various positions of the bicyclic system allows for the construction of a wide range of sugars and their analogs. thieme-connect.com
Furthermore, these "naked sugars" serve as crucial precursors for the synthesis of C-nucleosides, where the nucleobase is attached to the sugar moiety via a carbon-carbon bond. mdpi.comresearchgate.net This class of compounds is of significant interest due to their potential as antiviral and anticancer agents. The conversion of this compound derivatives into 2,5-anhydrohexonic acid derivatives provides a key pathway to these C-nucleosides. thieme-connect.comacs.org For instance, the "naked sugar" (+)-(1R,2R,4R)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-exo-yl acetate (B1210297) has been successfully converted into a C-nucleoside analog of D-erythro-pentitol. researchgate.net
Synthetic Intermediates for Physiologically Active Substances
The this compound framework is a cornerstone in the total synthesis of numerous physiologically active natural products and their analogs.
Epoxyquinols: The synthesis of complex natural products like epoxyquinols A, B, and C has been achieved using derivatives of this compound. tohoku.ac.jp A key step in these syntheses often involves a Diels-Alder reaction of furan (B31954) with a suitable dienophile to construct the oxabicyclic core. tohoku.ac.jp
Cyclophellitol (B163102): This potent glucosidase inhibitor, known for its anti-HIV activity, has been synthesized from endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a direct derivative of the parent ketone. google.comucm.es The synthesis of both enantiopure forms of cyclophellitol and its epi-isomer has been reported, highlighting the versatility of this starting material. globalauthorid.comacs.org
Validamycin A: This antibiotic contains a unique aminocyclitol unit, validamine (B1683471). The synthesis of (+)-validamine has been accomplished starting from (-)-endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. elsevierpure.com The synthesis of racemic validamine and its analogs has also been reported from the same precursor, demonstrating a versatile route to this important class of compounds. dokumen.pubresearchgate.net
GS4104 (Oseltamivir): The widely known anti-influenza drug, oseltamivir (B103847) (Tamiflu®), has been synthesized using intermediates derived from 7-oxabicyclo[2.2.1]hept-5-ene derivatives. google.comgoogle.com The strategic use of this starting material allows for the efficient construction of the complex carbocyclic core of the drug. researchgate.net
Stereoselective Construction of Substituted Tetrahydrofurans
Substituted tetrahydrofurans are prevalent structural motifs in a vast number of biologically active natural products. beilstein-journals.org The ring-opening cross-metathesis (ROCM) of 7-oxanorbornene derivatives, including those derived from this compound, provides a powerful and stereoselective method for the synthesis of these important heterocycles. beilstein-journals.orgacs.org The stereochemical outcome of the ROCM reaction can be influenced by the choice of catalyst and the substituents on the oxanorbornene ring, allowing for controlled access to various stereoisomers of trisubstituted tetrahydrofurans. beilstein-journals.orgacs.org
Formation of C-Linked Disaccharides
C-linked disaccharides, where the two sugar units are connected by a carbon-carbon bond, are of great interest as stable mimics of their naturally occurring O-glycosidic counterparts. "Naked sugars" derived from this compound have been utilized in the synthesis of α-(1→2)-, α-(1→3)-, α-(1→4)-, and α-(1→5)-C-linked disaccharides. acs.org These syntheses often involve the radical addition of a glucopyranosyl radical to a methylene (B1212753) derivative of the 7-oxabicyclo[2.2.1]heptan-2-one system. acs.org
Polymer Chemistry Applications
The strained double bond in 7-oxanorbornene derivatives, including this compound, makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).
Ring-Opening Metathesis Polymerization (ROMP) of 7-Oxanorbornene Derivatives
ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and high molecular weights. sciforum.netsemanticscholar.org 7-Oxanorbornene derivatives are particularly attractive monomers for ROMP due to their high ring strain, which provides a strong thermodynamic driving force for the polymerization process. acs.orggoogle.com The use of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, enables the "living" polymerization of these monomers, affording polymers with narrow molecular weight distributions and controlled end-groups. sciforum.netacs.org
Polymers derived from 7-oxanorbornene derivatives can exhibit a range of interesting properties. For example, the hydrolysis of poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) leads to the formation of polyanions that can form hydrogels in aqueous solutions. sciforum.netsemanticscholar.org Furthermore, the functionalization of these polymers can be achieved through various chemical modifications, leading to materials with tailored properties for specific applications. For instance, well-defined block copolymers have been synthesized using ROMP of oxanorbornene anhydride (B1165640) derivatives, which can then be further modified to create comb-structured copolymers. tandfonline.com The combination of surface-initiated ROMP and click chemistry has also been employed to prepare hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes on silicon surfaces, creating biocompatible materials for advanced biological devices. researchgate.net
Block Copolymer Synthesis and Applications in Micellar Catalysis
Block copolymers, which consist of two or more different polymer chains linked together, can be synthesized using derivatives of this compound via living polymerization techniques like ROMP. These block copolymers can self-assemble in selective solvents to form micelles, which can act as nanoreactors for catalysis.
A key example is the synthesis of a block copolymer, poly(M1-b-M2), where M2 is exo,exo-[2-(3-ethoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-en-2-carbonyloxy)ethyl]trimethylammonium iodide, a derivative of this compound. beilstein-journals.orgnih.govd-nb.infobeilstein-journals.org This block copolymer is synthesized by the sequential ROMP of norborn-5-ene-(N,N-dipyrid-2-yl)carbamide (M1) and M2, using the Schrock catalyst. beilstein-journals.orgnih.gov
In water, the amphiphilic block copolymer forms micelles with a hydrophobic core and a hydrophilic corona. beilstein-journals.orgnih.gov These micelles can be loaded with metal catalysts, such as rhodium(I), by coordination to the dipyridylamino ligands in the hydrophobic block. beilstein-journals.orgnih.govd-nb.infobeilstein-journals.org The resulting metal-loaded micelles have been successfully used as catalysts for the hydroformylation of 1-octene (B94956) in water. beilstein-journals.orgnih.gov This micellar catalysis system offers several advantages, including increased reaction selectivity (n:iso ratio) and the potential for catalyst recycling. beilstein-journals.orgnih.gov
Role as a Versatile Building Block in Complex Chemical Transformations
Beyond polymerization, this compound and its derivatives are highly versatile building blocks for the synthesis of complex organic molecules, including natural products and their analogues. researchgate.netresearchgate.netacs.org The rigid, stereochemically defined framework of the molecule allows for highly controlled transformations.
One of the most common applications is in the Diels-Alder reaction, where the furan moiety reacts with a dienophile to form the 7-oxabicyclo[2.2.1]heptene skeleton. nih.govmdpi.comnih.gov This reaction can be catalyzed by Lewis acids, such as boron trifluoride diethyl etherate, to achieve high yields and good stereoselectivity. nih.gov
The resulting bicyclic adducts can undergo a variety of subsequent transformations, making them valuable synthetic intermediates. For example, they are used in:
Tandem Metathesis Cascade Reactions: A 7-oxabicyclo[2.2.1]hept-2-ene derivative can undergo a ring-opening metathesis/ring-closing metathesis (ROM/RCM) cascade reaction in the presence of a Grubbs' second-generation catalyst to form complex polycyclic scaffolds. dtu.dk
Synthesis of Natural Products and Bioactive Molecules: The stereocontrolled functionalization and ring-opening of the 7-oxabicyclo[2.2.1]heptene core provides access to a wide range of complex structures, including carbohydrates, carbocyclic nucleosides, and other natural products. researchgate.netresearchgate.net For instance, radical additions to this compound have been employed in the facile preparation of all-cis-Corey lactone, a key intermediate in prostaglandin (B15479496) synthesis. acs.org The base-induced opening of the oxygen bridge is a common strategy in the synthesis of shikimic acid derivatives. mdpi.com
The ability to introduce multiple stereocenters in a controlled manner makes this compound and its derivatives indispensable tools in modern organic synthesis for the rapid construction of molecular complexity. researchgate.net
Future Directions and Emerging Research Areas
Development of Novel Asymmetric Methodologies for Functionalization
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The development of novel asymmetric methodologies for the functionalization of 7-Oxabicyclo[2.2.1]hept-5-en-2-one is a key area of ongoing research, aimed at providing access to a diverse range of chiral building blocks.
Early approaches to the asymmetric synthesis of derivatives of this compound often relied on the use of chiral auxiliaries. For instance, the highly diastereoselective Diels-Alder reaction between furan (B31954) and acrylates bearing a chiral sulfinyl group has been a successful strategy. acs.orgrsc.org The use of chiral auxiliaries like (R)-phenylglycinol has also enabled diastereoselective intramolecular Diels-Alder reactions to construct the 7-oxabicyclo[2.2.1]heptane framework. rsc.org
More recently, the focus has shifted towards catalytic asymmetric methods, which are more atom-economical and efficient. Organocatalysis has emerged as a powerful tool in this regard. Chiral imidazolidinones, for example, have been shown to catalyze the asymmetric Diels-Alder reaction between furan and enals, although high pressures may be required to achieve good yields and selectivities. clockss.org The combination of chiral organocatalysts and high pressure has been explored for the asymmetric Diels-Alder reaction between furan and acrolein, with modest enantioselectivities observed. clockss.org
Biocatalysis represents another promising frontier for the enantioselective synthesis of 7-oxabicyclo[2.2.1]heptene derivatives. Enzymes, with their inherent chirality and high selectivity, can offer environmentally friendly routes to these valuable compounds. Lipase-catalyzed domino reactions, for example, have been developed to prepare optically active 7-oxabicyclo[2.2.1]heptene derivatives with multiple chiral centers in a single pot. pu-toyama.ac.jp Furthermore, horse liver alcohol dehydrogenase (HLADH) has been used for the stereospecific oxidation of meso-diols derived from the 7-oxabicyclo[2.2.1]heptane skeleton, providing access to enantiomerically pure chiral lactones. cdnsciencepub.com The stereoselective microbial and enzymatic oxidation of related diols has also been shown to produce chiral lactols and lactones in high optical purity. researchgate.netresearchgate.net
Exploration of New Catalytic Systems for Selective Transformations
The unique reactivity of the strained double bond and the carbonyl group in this compound makes it an ideal substrate for a wide range of catalytic transformations. The exploration of new and more efficient catalytic systems is crucial for expanding the synthetic utility of this scaffold.
Ring-opening metathesis (ROM) and ring-opening/cross-metathesis (ROCM) reactions of 7-oxabicyclo[2.2.1]heptene derivatives are powerful methods for the synthesis of highly functionalized tetrahydrofurans. beilstein-journals.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used for these transformations. beilstein-journals.orgtandfonline.com Research is ongoing to develop catalysts that offer greater control over stereoselectivity (E/Z isomerism) and regioselectivity. beilstein-journals.orgtandfonline.com The choice of catalyst has been shown to significantly influence the outcome of these reactions, with more reactive catalysts sometimes favoring ring-opening metathesis polymerization (ROMP) over ROCM. tandfonline.com
Palladium-catalyzed cross-coupling reactions are another important class of transformations for functionalizing the 7-oxabicyclo[2.2.1]heptene framework. Directed Pd-catalyzed β-(hetero)arylation of the saturated 7-oxabicyclo[2.2.1]heptane system has been achieved with high diastereoselectivity. researchgate.net Nickel-catalyzed reactions are also gaining prominence. For instance, a chromium-mediated nickel-catalyzed coupling of an aldehyde with a vinyl triflate has been used to construct an α,β-unsaturated lactone en route to a complex natural product. rsc.org
Transition metal-catalyzed ring-opening reactions of oxabicyclic alkenes provide access to a variety of functionalized cyclic and acyclic compounds. acs.org Rhodium catalysts have been employed for the nucleophilic ring-opening of related oxabicyclic adducts. acs.org The development of enantioselective versions of these reactions is a major focus. acs.org
The table below summarizes some of the catalytic systems being explored for the transformation of this compound and its derivatives.
| Catalyst Type | Transformation | Substrate Derivative | Reference(s) |
| Ruthenium (Grubbs, Hoveyda-Grubbs) | Ring-Opening/Cross-Metathesis (ROCM) | 2-Cyano-7-oxanorbornenes | beilstein-journals.orgtandfonline.com |
| Palladium | β-(Hetero)arylation | 7-Oxabicyclo[2.2.1]heptane carboxamide | researchgate.net |
| Nickel/Chromium | Carbonyl-Olefin Coupling | Aldehyde and vinyl triflate derivatives | rsc.org |
| Rhodium | Nucleophilic Ring-Opening | Oxabicyclic alkenes | acs.org |
| Boron Trifluoride Etherate | Diels-Alder Reaction | Furan and various dienophiles | nih.gov |
| Chiral Titanium Catalyst | Asymmetric Diels-Alder Reaction | 3-Methylthiofuran and dienophiles | oup.com |
Integration with Sustainable Chemistry Principles and Flow Chemistry
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. The synthesis and functionalization of this compound are well-suited to the incorporation of these principles. The Diels-Alder reaction, the primary method for constructing the oxabicyclic framework, is inherently atom-economical. researchgate.net
A key area of development is the use of renewable starting materials. Furan, a key precursor for this compound, can be derived from biomass, making this a potentially sustainable route to complex chemical structures. researchgate.net The use of environmentally benign solvents, particularly water, is another important aspect of green chemistry. The Diels-Alder reaction to form 7-oxabicyclo[2.2.1]heptene derivatives has been successfully carried out in water, which can enhance reaction rates and selectivity. mdpi.com
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.orgvapourtec.combeilstein-journals.org The application of flow chemistry to the synthesis of bicyclic compounds, including derivatives of this compound, is an emerging area of research. google.com Flow reactors can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. nih.govbeilstein-journals.org The integration of flow chemistry with other technologies, such as photochemistry and electrochemistry, is also being explored. acs.orgbeilstein-journals.org
Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Advanced computational modeling is being increasingly applied to the study of this compound and its reactions, providing insights that can guide experimental design.
Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules. DFT calculations have been employed to investigate the regioselectivity of electrophilic additions to 7-oxabicyclo[2.2.1]heptenes, helping to rationalize the influence of remote substituents. mdpi.com Quantum chemical modeling has also been used to predict the binding of derivatives of 7-oxabicyclo[2.2.1]heptane to biological targets, aiding in the design of selective enzyme inhibitors. nih.gov
More sophisticated computational methods are being used to elucidate complex reaction mechanisms. Bonding Evolution Theory (BET) analysis, for example, has been used to decipher the detailed electronic rearrangements that occur during a 1,3-dipolar rearrangement of a derivative of this compound. google.com These detailed mechanistic studies provide a deeper understanding of how bonds are formed and broken, which is crucial for the rational design of new reactions and catalysts. mdpi.compatonlab.comrsc.org
The prediction of NMR spectra through computational methods is also becoming a valuable tool for structure elucidation, particularly for complex and flexible molecules derived from the 7-oxabicyclo[2.2.1]heptene scaffold. acs.org As computational power and methodologies continue to advance, the in-silico design and prediction of reactions and properties of this compound derivatives will become increasingly prevalent.
Design of Functional Materials via Controlled Polymerization of Derivatives
The strained nature of the double bond in this compound and its derivatives makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of a wide variety of functional materials with tailored properties.
The ROMP of 7-oxabicyclo[2.2.1]heptene derivatives, often catalyzed by ruthenium-based catalysts, can produce high molecular weight polymers with controlled microstructures. acs.orgrsc.orgscribd.comepfl.chacs.org The properties of the resulting polymers are highly dependent on the functional groups present on the monomer. For instance, the polymerization of a dicarboxylic acid dimethyl ester derivative, followed by hydrolysis, leads to the formation of polyanions that can form hydrogels in aqueous solution. acs.orgscribd.com
Recent research has focused on the synthesis of comb-like polymers from tricyclic oxanorbornene derivatives. These polymers, with a rigid backbone and flexible, crystalline side chains, have shown promise as phase-change materials for thermal energy storage and as hot-melt adhesives. acs.org The mechanical properties of these materials, such as strength and toughness, can be tuned by varying the structure of the polymer backbone and the pendant groups. acs.org
The development of living ROMP techniques provides excellent control over polymer molecular weight and dispersity, enabling the synthesis of well-defined block copolymers. acs.orgresearchgate.net This control is crucial for the design of advanced materials with specific nanostructures and functionalities. The reactivity of different isomers (exo vs. endo) of oxanorbornene derivatives in ROMP is an active area of investigation, with recent studies showing that endo-isomers can exhibit higher reactivity with certain catalysts. rsc.org
The table below highlights some of the functional materials derived from the polymerization of this compound derivatives.
| Monomer Derivative | Polymerization Method | Resulting Material | Potential Application | Reference(s) |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester | ROMP and hydrolysis | Polyanionic hydrogel | Biomaterials, drug delivery | acs.orgscribd.com |
| Tricyclic oxanorbornene with alkyl side chains | ROMP | Comb-like polymer | Phase-change materials, hot-melt adhesives | acs.org |
| Tricyclic oxanorbornene with endo-methyl group | Living ROMP | Well-defined block copolymers | Advanced materials with controlled nanostructures | acs.orgresearchgate.net |
| cis-Norbornene-5,6-endo-dicarboxylic anhydride (B1165640) | ROMP and RAFT | Comb-shaped polymer brushes | Biological applications | tandfonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
